N-(2-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE
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Overview
Description
ML217 is a small molecule compound known for its role as a modulator of the KCNQ1 potassium channel. This compound specifically enhances the fully activated open state of KCNQ1 by modulating the voltage-sensing domain-pore coupling . KCNQ1 channels are crucial for regulating heart rhythm, and ML217 provides insights into the gating mechanism of these channels, making it a valuable tool for scientific research.
Preparation Methods
The synthesis of ML217 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of intermediate compounds through a series of reactions such as alkylation, acylation, and cyclization.
Step 2: Coupling of the intermediate compounds under specific reaction conditions, such as the use of catalysts and solvents, to form the final product, ML217.
Industrial Production: Industrial production methods for ML217 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
ML217 undergoes various types of chemical reactions, including:
Oxidation: ML217 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in ML217.
Substitution: ML217 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and catalysts are commonly used in these reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ML217 has a wide range of scientific research applications, including:
Chemistry: ML217 is used as a tool to investigate the gating mechanism of KCNQ1 channels, providing insights into the modulation of these channels.
Biology: In biological research, ML217 is used to study the role of KCNQ1 channels in regulating heart rhythm and other physiological processes.
Medicine: ML217 has potential therapeutic applications in treating conditions such as long QT syndrome by specifically enhancing the activated open state of KCNQ1 channels.
Industry: ML217 can be used in the development of new drugs and therapies targeting potassium channels .
Mechanism of Action
The mechanism of action of ML217 involves its interaction with the KCNQ1 potassium channel. ML217 specifically enhances the fully activated open state of the channel by modulating the voltage-sensing domain-pore coupling. This modulation does not affect the voltage-sensing domain activation but changes the pore opening properties of the activated open state. This distinctive mechanism provides a new strategy for treating long QT syndrome by enhancing the native currents of KCNQ1 channels .
Comparison with Similar Compounds
ML217 can be compared with other similar compounds that modulate potassium channels. Some similar compounds include:
ML216: A potent inhibitor of the DNA unwinding activity of BLM helicase, with different molecular targets and pathways compared to ML217.
ML277: Another modulator of KCNQ1 channels, but with different effects on the channel’s open states.
Unique Features: ML217’s unique ability to specifically enhance the fully activated open state of KCNQ1 channels distinguishes it from other similar compounds .
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-19-11-13-21(14-12-19)30-18-17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3,(H,26,29) |
InChI Key |
YMBZFKXYDBFYTC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Synonyms |
NC 1153 NC-1153 NC1153 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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